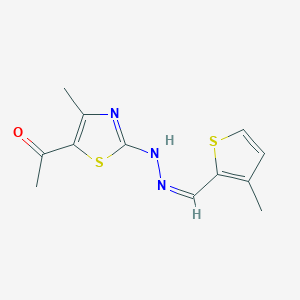

(Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone

Description

The compound “(Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone” is a thiazole-based hydrazone derivative characterized by a thiophene-substituted hydrazinylidene moiety. Its Z-configuration at the hydrazone double bond and the presence of a 3-methylthiophen-2-yl group distinguish it from analogous structures. The 4-methylthiazol-5-yl ethanone core provides a rigid scaffold, while the hydrazone linkage introduces conformational flexibility, enabling diverse molecular interactions.

Properties

IUPAC Name |

1-[4-methyl-2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-7-4-5-17-10(7)6-13-15-12-14-8(2)11(18-12)9(3)16/h4-6H,1-3H3,(H,14,15)/b13-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMOGEPTEHIQPJ-MLPAPPSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N\NC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

Coupling with the Thiophene Ring: The final step involves coupling the thiazole-hydrazone intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine.

Substitution: The thiazole and thiophene rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Hydrazines

Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone exhibit promising anticancer properties. A study demonstrated that derivatives of thiazole and thiophene have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activity due to its structural characteristics .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been used in the development of new antibiotics. The presence of the hydrazine moiety in (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone may enhance its antimicrobial properties by acting on bacterial cell membranes or interfering with metabolic pathways .

Materials Science

Photovoltaic Applications

Recent studies have explored the use of thiazole and thiophene derivatives in organic photovoltaic cells. The unique electronic properties of (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone make it a candidate for incorporation into organic solar cells, where it could enhance light absorption and charge transport efficiency .

Polymer Composites

The compound's ability to form stable complexes with metals suggests potential applications in creating polymer composites. These composites can be used in various industrial applications, including coatings and electronic devices, due to their enhanced mechanical and thermal properties .

Agricultural Applications

Pesticide Development

Thiazole derivatives are investigated for their potential as pesticides due to their ability to disrupt insect metabolic processes. (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone could be developed into a novel pesticide formulation that targets specific pests while minimizing environmental impact .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Pesticide | Potential as an insecticide |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and tested their cytotoxicity against MCF-7 breast cancer cells. The results indicated that compounds with structural similarities to (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .

Case Study 2: Photovoltaic Efficiency

A collaborative research project focused on incorporating thiazole-based compounds into organic solar cells. The findings showed that devices using these compounds achieved higher efficiencies compared to traditional materials, highlighting the importance of structural modifications for optimizing performance .

Mechanism of Action

The mechanism of action of (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The hydrazone linkage can form hydrogen bonds with biological targets, while the thiazole and thiophene rings can participate in π-π interactions.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural analogs vary in substituents on the hydrazone moiety and the thiazole ring. Key comparisons include:

Key Observations :

- The 3-methylthiophen-2-yl group in the target compound introduces an electron-rich heterocycle, favoring π-π interactions in hydrophobic binding pockets .

- Substituents like fluorine or nitro groups (e.g., in compound 6h ) enhance polarity but may reduce cell permeability compared to the methylthiophene moiety.

Key Observations :

- The target compound’s synthesis aligns with general hydrazone formation protocols but lacks reported yields, unlike derivatives like compound 4 (92% yield) .

Analytical and Spectroscopic Data

Comparative analytical data highlight structural consistency and purity:

Key Observations :

- The absence of reported data for the target compound limits direct comparisons. However, analogs like 6h demonstrate rigorous characterization, setting a benchmark for future studies.

Key Observations :

Biological Activity

(Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene ring, and a hydrazone linkage. Its molecular formula is with a molecular weight of 279.4 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Hydrazone Linkage Introduction : Reaction of a hydrazine derivative with an aldehyde or ketone.

- Coupling with Thiophene : Palladium-catalyzed cross-coupling reaction to form the final product.

Antitumor Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antitumor activity. For instance, one study evaluated the cytotoxicity of synthesized thiazole derivatives against MCF-7 breast cancer cells using the MTT assay. The results showed promising activity, with some derivatives achieving IC50 values as low as 1.61 µg/mL, indicating strong potential as anticancer agents .

The mechanism by which (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone exerts its biological effects may involve:

- Enzyme Interaction : Compounds with similar structures have been shown to interact with specific enzymes and receptors, potentially inhibiting or activating various biochemical pathways.

- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins, such as Rab7b, enhancing its therapeutic potential .

ADMET Properties

In silico predictions of adsorption, distribution, metabolism, excretion (ADME), and toxicity (T) using tools like admetSAR indicate favorable profiles for synthesized thiazole derivatives, suggesting good bioavailability and low toxicity .

Comparative Analysis

A comparison with similar compounds reveals unique attributes that may enhance biological activity:

| Compound | Structure | Notable Activity |

|---|---|---|

| (Z)-1-(4-methyl-2-(2-(1-(thiophen-2-yl) ethylidene) hydrazinyl) thiazol-5-yl) ethanone | Thiazole + Thiophene | Antitumor |

| (Z)-1-(4-methyl-2-(2-(3-methylthiophen-2-yl)methylene) hydrazinyl) thiazol | Thiazole + Thiophene | Cytotoxicity against MCF-7 |

Study 1: Cytotoxicity Evaluation

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against various cancer cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity, with some showing selectivity towards specific cancer types .

Study 2: Molecular Docking Insights

Molecular docking studies provided insights into the binding affinities and interactions between synthesized compounds and target proteins. The results highlighted that structural modifications could significantly influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.